Stereochemical Configuration: Three Defined Stereocenters vs. One in the Closest Commercial Alternative
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxypropanoate (160169-48-2) possesses three fully defined stereocenters (2R at piperidine; 1R,2S at the dihydroxypropanoate chain) as confirmed by its InChI stereodescriptors t14-,15-,16+/m1/s1 [1]. In contrast, the closest commercially available analog, Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate (CAS 160169-47-1), carries only a single defined stereocenter (2R) and an achiral trans-alkene, lacking the critical syn-diol configuration entirely [2]. The three-stereocenter compound directly maps onto the (1R,2R,8aR) configuration required for (−)-lentiginosine; use of any diastereomer in which the propanoate stereocenters are inverted (e.g., 2S,3R) would yield the 8a-epi or (+)-lentiginosine series with fundamentally altered biological activity [3].
| Evidence Dimension | Number of defined atom stereocenters and stereochemical identity |
|---|---|
| Target Compound Data | 3 defined atom stereocenters: (2R)-piperidinyl, (1R)-hydroxy, (2S)-hydroxy [PubChem CID 10915126] |
| Comparator Or Baseline | CAS 160169-47-1: 1 defined atom stereocenter — (2R)-piperidinyl only; double bond geometry (E) [PubChem, chembase.cn] |
| Quantified Difference | +2 defined stereocenters; syn-diol vs. trans-alkene functional group |
| Conditions | Stereochemical assignment via InChI specification and PubChem computed stereochemistry (2024.11.20 release) |
Why This Matters
Procurement of the three-stereocenter intermediate eliminates two stereochemical steps (asymmetric dihydroxylation and chiral resolution) that would otherwise be required if starting from the mono-stereocenter precursor, directly reducing synthetic step count, chiral ligand cost, and epimerization risk.
- [1] PubChem CID 10915126. Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxypropanoate — Stereochemistry. National Center for Biotechnology Information (2026). View Source
- [2] Chembase. Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate (CAS 160169-47-1) Product Entry. (2026). View Source
- [3] Cordero, F.M., Giomi, D., & Brandi, A. (2014). Recent Syntheses and Biological Activity of Lentiginosine and its Analogues. Current Topics in Medicinal Chemistry, 14(10), 1294–1307. View Source
